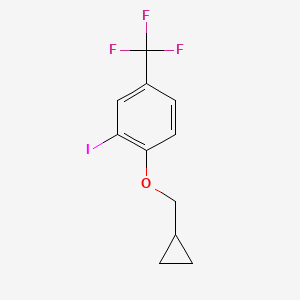

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene

Descripción general

Descripción

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is a chemical compound belonging to the family of 1,3-disubstituted benzenes . Its molecular formula is C₁₁H₁₀F₃IO , with a molecular weight of 342.1 g/mol . The compound’s structure combines a trifluoromethyl group, an iodo substituent, and a cyclopropylmethoxy moiety attached to a benzene ring.

Synthesis Analysis

CTB can be synthesized through various methods, but one notable approach involves the copper-catalyzed cyclic trifluoromethylation of (4,4-disubstituted-2,3-butadienyl)malonates using Togni’s reagent II . This reaction selectively introduces the trifluoromethyl group at the middle carbon of the allene unit, resulting in CF₃-substituted vinylic cyclopropanes. These unique cyclopropanes can then undergo selective cleavage of C–C bonds, leading to the incorporation of the trifluoromethyl group into other organic skeletons .

Aplicaciones Científicas De Investigación

Organic Synthesis Enhancements

Ring-Opening Reactions

Donor-acceptor cyclopropanes reacted with iodobenzene dichloride have demonstrated the potential for ring-opened products bearing halogens, such as chlorine, adjacent to the donor and acceptor groups. This method highlights the versatility of iodo-substituted compounds in facilitating halogenation and ring-opening reactions under various conditions, underscoring their utility in synthesizing complex organic molecules with high precision (Garve et al., 2014).

Regioselective Synthesis

The use of iodosylbenzene with triflimide has been effective in promoting a three-component regioselective synthesis, leading to the formation of tetrahydrofuro[2,3-d]oxazoles. This illustrates the role of iodine-containing compounds in enhancing the efficiency and selectivity of multi-component synthesis reactions, which are crucial for developing novel organic molecules with potential applications in various fields (Ohura et al., 2017).

Catalysis and Reaction Mediation

The catalytic and mediating roles of iodobenzene and related compounds have been underscored in several studies. For instance, iodobenzene-catalyzed cyclization reactions have been shown to yield 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, demonstrating the utility of iodine-mediated catalysis in synthesizing heterocyclic compounds (Moroda & Togo, 2008).

Advanced Materials Development

Covalent Organic Frameworks (COFs)

Research on the synthesis of crystalline covalent organic frameworks with hydrazone linkages points towards the potential of using iodine- and trifluoromethyl-substituted compounds in the development of new materials. These COFs, characterized by high crystallinity, chemical and thermal stability, and porosity, highlight the broader implications of such compounds in materials science, offering pathways to creating advanced materials for gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Propiedades

IUPAC Name |

1-(cyclopropylmethoxy)-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3IO/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCXMQNGZGDJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

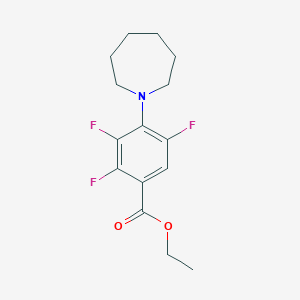

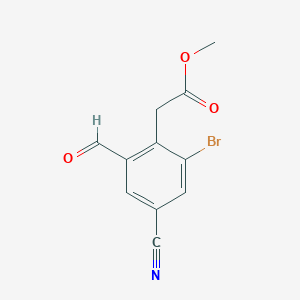

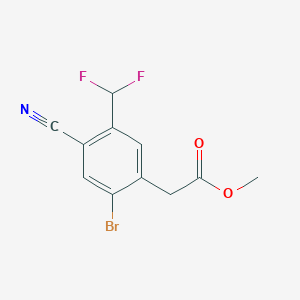

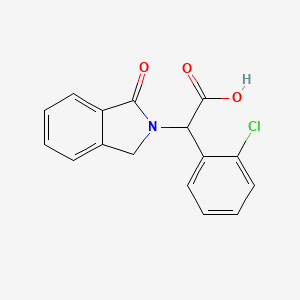

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)

![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)

![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)

![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)

![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)